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Compound of Interest

Compound Name: 8-Bromoquinoline

Cat. No.: B100496 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-
bromoquinoline, a key intermediate in various synthetic applications, including drug

development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data in a clear, tabular format for easy reference. Detailed

experimental protocols for acquiring such spectra are also provided, alongside a visual

representation of the general spectroscopic analysis workflow.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 8-bromoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of 8-Bromoquinoline
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.95 dd 4.2, 1.7 H-2

8.45 dd 8.3, 1.7 H-4

7.85 dd 7.5, 1.3 H-5

7.80 dd 8.3, 1.2 H-7

7.45 t 7.9 H-6

7.41 dd 8.3, 4.2 H-3

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data of 8-Bromoquinoline

Chemical Shift (δ) ppm Assignment

151.0 C-2

143.8 C-8a

136.5 C-4

133.1 C-7

127.9 C-4a

127.4 C-6

126.8 C-5

122.9 C-3

121.8 C-8

Solvent: CDCl₃

Infrared (IR) Spectroscopy
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Table 3: Key IR Absorption Bands of 8-Bromoquinoline

Wavenumber (cm⁻¹) Intensity Assignment

3050 Medium Aromatic C-H stretch

1580, 1490, 1460 Strong
Aromatic C=C and C=N

stretching

1320 Medium C-N stretch

820 Strong C-H out-of-plane bending

750 Strong C-Br stretch

Sample Preparation: Neat or ATR

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of 8-Bromoquinoline

m/z Relative Intensity (%) Assignment

207 100 [M]⁺ (with ⁷⁹Br)

209 97.8 [M]⁺ (with ⁸¹Br)

128 35 [M-Br]⁺

101 15 [C₈H₅N]⁺

75 10 [C₆H₃]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are generalized yet detailed protocols for obtaining the spectroscopic data for 8-
bromoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1. Sample Preparation:

Weigh approximately 10-20 mg of 8-bromoquinoline for ¹H NMR analysis and 50-75 mg for

¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube. For optimal results, the solution should be free of

particulate matter.

2. Instrumentation and Data Acquisition:

Spectrometer: A Bruker WM-300 or equivalent 300 MHz (or higher field) spectrometer is

suitable.[1]

¹H NMR Acquisition Parameters:

Pulse Sequence: Standard one-pulse sequence (e.g., zg30).

Temperature: 298 K.

Spectral Width: ~12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay (D1): 1-5 seconds.

Number of Scans (NS): 16-32 scans.

Referencing: The spectrum is referenced to the residual solvent peak of CDCl₃ at 7.26

ppm or to tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Temperature: 298 K.

Spectral Width: ~220 ppm.
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Acquisition Time: 1-2 seconds.

Relaxation Delay (D1): 2 seconds.

Number of Scans (NS): ≥1024 scans are typically required due to the low natural

abundance of ¹³C.

Referencing: The spectrum is referenced to the solvent peak of CDCl₃ at 77.16 ppm.[2]

3. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase and baseline correct the resulting spectrum.

Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts.

Infrared (IR) Spectroscopy
1. Sample Preparation:

Neat: Place a small drop of molten 8-bromoquinoline (melting point: 58-59 °C) between two

potassium bromide (KBr) or sodium chloride (NaCl) plates.

Attenuated Total Reflectance (ATR): Place a small amount of the solid 8-bromoquinoline
directly onto the ATR crystal (e.g., diamond or zinc selenide).

2. Instrumentation and Data Acquisition:

Spectrometer: A PerkinElmer Spectrum Two or a similar FT-IR spectrometer.[3]

Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.[3]

Number of Scans: 16-32 scans.
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A background spectrum of the empty accessory is recorded and automatically subtracted

from the sample spectrum.

3. Data Analysis:

Identify and label the significant absorption bands in the spectrum.

Correlate the observed bands with known vibrational frequencies of functional groups.

Mass Spectrometry (MS)
1. Sample Introduction:

Introduce a small amount of 8-bromoquinoline into the mass spectrometer, typically via a

direct insertion probe or through a gas chromatography (GC) system for separation prior to

analysis.

2. Instrumentation and Data Acquisition:

Ionization Method: Electron Ionization (EI) is a common method for this type of compound.[4]

Ionization Energy: Typically 70 eV.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

Mass Range: Scan from m/z 40 to 300 to ensure detection of the molecular ion and

significant fragments.

3. Data Analysis:

Identify the molecular ion peak ([M]⁺), which should exhibit a characteristic isotopic pattern

for a bromine-containing compound (approximately equal intensity for M and M+2 peaks).

Analyze the fragmentation pattern to identify characteristic fragment ions. This information

can be used to confirm the structure of the molecule.

Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 8-bromoquinoline.

General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the key stages of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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